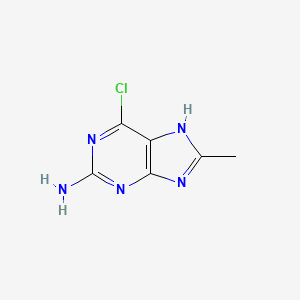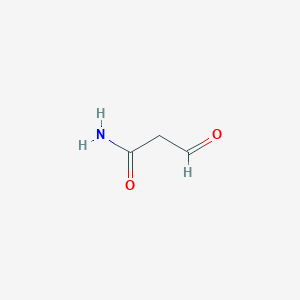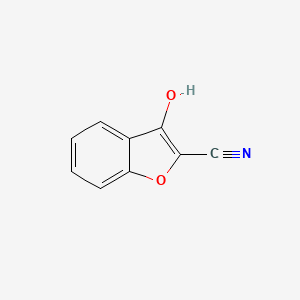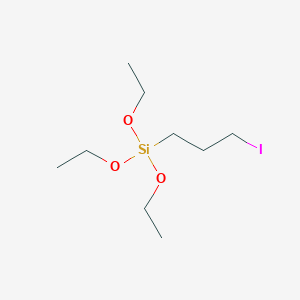
Methacryloylglycylglycine
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methacryloylglycylglycine is synthesized through a process involving the reaction of glycyl-glycine dimer with methacryloyl chloride. The reaction typically occurs in an aqueous solution with sodium hydroxide as a catalyst . The general steps are as follows:
- Dissolve glycyl-glycine dimer in water.
- Add sodium hydroxide to the solution.
- Slowly add methacryloyl chloride while maintaining the reaction temperature.
- Stir the mixture until the reaction is complete.
- Purify the product through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The purification process may include additional steps such as chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methacryloylglycylglycine undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of initiators to form poly(this compound), which is used in drug delivery systems.
Ionic Interactions: It forms polyelectrolyte complexes with compounds like chitosan through ionic interactions between its carboxyl groups and the amino groups of chitosan.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.
Ionic Interactions: The reaction typically occurs in aqueous solutions at room temperature.
Major Products Formed
Poly(this compound): A polymer used in various biomedical applications.
Nanoparticles: Formed through in situ polymerization with chitosan, used for drug delivery.
Aplicaciones Científicas De Investigación
Methacryloylglycylglycine has a wide range of applications in scientific research, including:
Mecanismo De Acción
Methacryloylglycylglycine exerts its effects primarily through its ability to form polymer complexes and nanoparticles. The ionic interactions between its carboxyl groups and the amino groups of other compounds facilitate the formation of stable complexes. These complexes can encapsulate drugs, enhancing their delivery and efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Methacrylate-functionalized gelatin (GelMA): Used in the preparation of hybrid hydrogels for biomedical applications.
Poly(N-(2-hydroxypropyl)methacrylamide): Utilized in the synthesis of block copolymers for drug delivery.
Uniqueness
Methacryloylglycylglycine is unique due to its biocompatibility and ability to form stable polymer complexes with a wide range of compounds. This makes it particularly valuable in the development of drug delivery systems and advanced materials .
Propiedades
IUPAC Name |
2-[[2-(2-methylprop-2-enoylamino)acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-5(2)8(14)10-3-6(11)9-4-7(12)13/h1,3-4H2,2H3,(H,9,11)(H,10,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYHSQYLBPKGNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437175 | |
| Record name | methacryloylglycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57950-62-6 | |
| Record name | methacryloylglycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
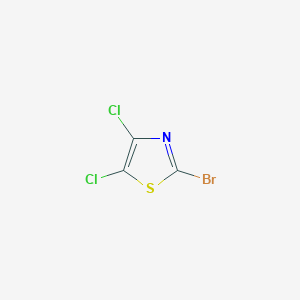
![2-Oxaspiro[4.4]nonan-1-one](/img/structure/B3053979.png)

